1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC9989100
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O |
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Molecular Weight | 204.27 g/mol |
IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 |
Standard InChI Key | AJDOYHPEDJFLKG-UHFFFAOYSA-N |
SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |
Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a benzimidazole core, a bicyclic aromatic system comprising fused benzene and imidazole rings. The nitrogen atoms at positions 1 and 3 of the imidazole ring are substituted with an ethyl group and a propan-1-ol chain, respectively. The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol.
Key Structural Features:
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Benzimidazole core: Provides aromatic stability and π-π stacking potential .
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Ethyl substituent: Enhances lipophilicity and influences steric interactions .
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Propan-1-ol side chain: Introduces hydrogen-bonding capacity and polarity.
Systematic Nomenclature
The IUPAC name derives from the parent benzimidazole structure:
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Position 1: Ethyl group (-CH₂CH₃).
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Position 2: Propan-1-ol substituent (-CH₂CH₂CH₂OH).
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for this compound are documented, analogous benzimidazole derivatives are typically synthesized via:
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Condensation Reactions:
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Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions . For example, Skolnik et al. (1943) demonstrated benzimidazole formation using ketones and ammonium chloride .
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Hypothetical pathway: Ethyl-substituted o-phenylenediamine could react with levulinic acid (4-oxopentanoic acid) to form the propanol side chain.
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Post-Modification Strategies:
Optimization Challenges
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Regioselectivity: Ensuring ethyl and propanol groups occupy specific positions requires controlled reaction conditions .
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Purification: Benzimidazoles often require chromatographic separation due to byproduct formation .
Physical and Chemical Properties
Physicochemical Profile
Stability and Reactivity
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Thermal Stability: Benzimidazoles generally decompose above 200°C .
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Acid/Base Sensitivity: Stable under mild conditions but may undergo hydrolysis in strong acids/bases .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (predicted):
Mass Spectrometry (MS)
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Expected molecular ion peak at m/z 204.1 (M⁺).
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Fragmentation patterns likely include loss of H₂O (-18 Da) and cleavage of the ethyl group.
Biological Activity and Research Findings
Pharmacokinetic Predictions
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